molecular formula C16H14N2O3 B12119921 2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 1018300-81-6

2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B12119921
CAS No.: 1018300-81-6
M. Wt: 282.29 g/mol
InChI Key: DNYWJCVCWRZFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features an ethoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3-ethoxybenzaldehyde, followed by cyclization and carboxylation reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the ethoxy group, which can affect its biological activity.

    2-(4-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid: Similar structure but with the ethoxy group in a different position.

    2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid: Contains a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group at the 3-position of the phenyl ring in 2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can significantly influence its chemical properties and biological activities. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a unique and valuable compound for research and development.

Properties

CAS No.

1018300-81-6

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H14N2O3/c1-2-21-12-5-3-4-10(8-12)15-17-13-7-6-11(16(19)20)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

DNYWJCVCWRZFNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.